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6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine
  • CAS: 1612172-53-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine: Synthesis, Characterization, and Therapeutic Potential

Foreword: The Prominence of the Imidazo[4,5-c]pyridine Scaffold in Medicinal Chemistry The imidazo[4,5-c]pyridine core, a bioisostere of naturally occurring purines, represents a "privileged structure" in the landscape o...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Prominence of the Imidazo[4,5-c]pyridine Scaffold in Medicinal Chemistry

The imidazo[4,5-c]pyridine core, a bioisostere of naturally occurring purines, represents a "privileged structure" in the landscape of medicinal chemistry.[1][2] This structural mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, often with high affinity and selectivity.[3] The therapeutic potential of this class of compounds is vast, with documented activities including the inhibition of crucial cellular signaling pathways, such as those mediated by protein kinases, and potent antiviral effects.[1][2] This guide provides an in-depth technical overview of a specific, yet representative, member of this family: 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine. We will delve into its chemical architecture, propose a robust synthetic strategy, predict its key analytical characteristics, and explore its potential as a modulator of critical disease-related pathways.

Molecular Architecture and Physicochemical Profile

6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The key substitutions that define its unique chemical space are a bromine atom at the 6-position of the pyridine ring, an isopropyl group at the 1-position of the imidazole ring, and a methyl group at the 2-position of the imidazole ring.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: Chemical structure of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine.

A summary of its key identifiers and properties is presented in the table below.

PropertyValueSource
CAS Number 1612172-53-8[4][5]
Molecular Formula C10H12BrN3[4][5]
Molecular Weight 254.13 g/mol [6]
InChI Key PSXCLSJZWMAUFE-UHFFFAOYSA-N[4]
SMILES CC(C)N1C(C)=NC2=C1C=C(Br)N=C2[5]
Purity Typically ≥95%[4]
Physical Form Expected to be a solid at room temperatureN/A
Storage Ambient temperature[4]

Proposed Synthetic Pathway: A Rationale-Driven Approach

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Proposed synthetic workflow for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine.

Step 1: Selective Acylation of 5-bromo-3,4-diaminopyridine

The synthesis commences with the selective acylation of 5-bromo-3,4-diaminopyridine. The rationale for this initial step is to introduce the precursor to the 2-methyl group of the final product.

  • Protocol: To a solution of 5-bromo-3,4-diaminopyridine in a suitable solvent such as pyridine, one equivalent of acetic anhydride is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • Causality: The use of pyridine as a solvent also serves as a mild base to neutralize the acetic acid byproduct. The more nucleophilic 4-amino group is expected to react preferentially over the 3-amino group, which is sterically hindered by the adjacent bromine atom.

Step 2: Cyclization to form the Imidazole Ring

The subsequent step involves an acid-catalyzed intramolecular cyclization to form the fused imidazole ring.

  • Protocol: The crude N-(5-bromo-4-aminopyridin-3-yl)acetamide from the previous step is heated in polyphosphoric acid (PPA) at an elevated temperature (e.g., 150-180 °C).[1] The reaction progress is monitored by TLC or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled and carefully poured into ice water, followed by neutralization with a base (e.g., NaOH) to precipitate the product.

  • Causality: PPA serves as both a dehydrating agent and a catalyst, facilitating the condensation between the amide carbonyl and the remaining amino group to form the imidazole ring.[1]

Step 3: N-Alkylation with Isopropyl Iodide

The final step is the introduction of the isopropyl group at the N-1 position of the imidazole ring.

  • Protocol: 6-bromo-2-methyl-1H-imidazo[4,5-c]pyridine is dissolved in an aprotic polar solvent like N,N-dimethylformamide (DMF). A base, such as potassium carbonate (K2CO3), is added, followed by the addition of isopropyl iodide. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.

  • Causality: The base deprotonates the imidazole nitrogen, creating a nucleophile that readily attacks the electrophilic isopropyl iodide in an SN2 reaction. The use of a polar aprotic solvent like DMF facilitates this type of reaction.

Purification: The final product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the analytically pure compound.

Predicted Analytical and Spectroscopic Profile

The structural elucidation of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine would rely on a combination of spectroscopic techniques. Based on data from structurally related compounds, the following spectral characteristics are anticipated.[8]

¹H NMR Spectroscopy (predicted, in CDCl₃, 400 MHz):

  • δ 8.5-8.0 (2H, m): Aromatic protons of the pyridine ring.

  • δ 4.8-4.5 (1H, septet): Methine proton of the isopropyl group.

  • δ 2.6 (3H, s): Methyl protons at the 2-position of the imidazole ring.

  • δ 1.6 (6H, d): Methyl protons of the isopropyl group.

¹³C NMR Spectroscopy (predicted, in CDCl₃, 100 MHz):

  • δ 155-140: Aromatic carbons of the pyridine and imidazole rings.

  • δ 120-110: Brominated carbon of the pyridine ring.

  • δ 50-45: Methine carbon of the isopropyl group.

  • δ 25-20: Methyl carbons of the isopropyl group.

  • δ 15-10: Methyl carbon at the 2-position of the imidazole ring.

Mass Spectrometry (MS):

  • The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximately 1:1 ratio.

Potential Biological Activity and Mechanism of Action

The imidazo[4,5-c]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[6][8] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]

Derivatives of imidazo[4,5-c]pyridine have shown potent inhibitory activity against several kinases, including Aurora kinases and DNA-dependent protein kinase (DNA-PK).[1][6] These kinases are critical for cell cycle progression and DNA damage repair, respectively, making them attractive targets for cancer therapy.

The proposed mechanism of action for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine, as a kinase inhibitor, would involve its binding to the ATP-binding pocket of the target kinase. The heterocyclic core would mimic the adenine ring of ATP, while the substituents would engage in specific interactions with the surrounding amino acid residues, leading to competitive inhibition of the enzyme's activity.

Below is a conceptual diagram illustrating the potential role of an imidazo[4,5-c]pyridine derivative as a DNA-PK inhibitor in the context of cancer therapy, particularly as a radiosensitizer.

dot graph "DNA_PK_Inhibition_Pathway" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Potential mechanism of action as a DNA-PK inhibitor and radiosensitizer.

By inhibiting DNA-PK, 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine could prevent the repair of DNA double-strand breaks induced by radiation therapy, thereby enhancing the cytotoxic effect of the treatment and leading to cancer cell death.[6]

Conclusion and Future Directions

6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine represents a promising scaffold for the development of novel therapeutics. Its synthesis is achievable through established chemical transformations, and its structure is amenable to further diversification to optimize biological activity and pharmacokinetic properties. Future research should focus on the actual synthesis and in-depth biological evaluation of this compound and its analogs against a panel of kinases and other relevant biological targets. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022, February 20). Retrieved from [Link]

[1] Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Retrieved from [Link]

[3] Perin, N., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link]

[2] Fülöp, F., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 483-491. Retrieved from [Link]

[9] Szafraniec, L. L., et al. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives. DTIC. Retrieved from [Link]

[10] Wang, C., et al. (2020). Simple inorganic base promoted C–N and C–C formation: synthesis of benzo[2][9]imidazo[1,2-a]pyridines as functional AIEgens used for detecting picric acid. Organic & Biomolecular Chemistry, 18(33), 6494-6499. Retrieved from [Link]

[11] de Oliveira, C. S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(2), 1635-1664. Retrieved from [Link]

[5] 6-bromo-1H-imidazo[4,5-c]pyridine. PubChem. Retrieved from [Link]

[6] Bar-Zeev, M., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 64(15), 11261-11281. Retrieved from [Link]

[12] Nikolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. Retrieved from [Link]

[13] Dragić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(25), 884. Retrieved from [Link]

[14] Sikine, M., et al. (2017). Scheme 1. Synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (P2). ResearchGate. Retrieved from [Link]

[15] Bouattour, Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3208. Retrieved from [Link]

[7] Kumar, A., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Research in Pharmacy and Science, 4(2), 1-5. Retrieved from [Link]

[8] Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

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Exploratory

In Vitro Cytotoxicity Assays for 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine Derivatives: A Technical Guide

Executive Summary The compound 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine is a highly specialized bicyclic heteroaromatic scaffold. While the unmodified compound serves primarily as a synthetic intermediate,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine is a highly specialized bicyclic heteroaromatic scaffold. While the unmodified compound serves primarily as a synthetic intermediate, its functionalized derivatives have emerged as potent, noncovalent, mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR)[1]. In preclinical oncology, evaluating the cytotoxicity of these derivatives requires robust, self-validating in vitro assay systems. This whitepaper outlines the mechanistic rationale, experimental workflows, and step-by-step protocols for assessing the viability and cytotoxic profiles of imidazo[4,5-c]pyridine-derived kinase inhibitors.

Mechanistic Rationale & Target Biology

To accurately design a cytotoxicity assay, one must understand the causality of cell death induced by the test compound. Imidazo[4,5-c]pyridine derivatives are engineered to overcome acquired resistance mutations in non-small cell lung cancer (NSCLC), specifically the T790M gatekeeper mutation[1].

By occupying the ATP-binding pocket of mutant EGFR noncovalently, these compounds block receptor auto-phosphorylation. This target engagement severs downstream signal transduction through the PI3K/AKT (cell survival) and RAS/MAPK (cell proliferation) pathways. The sudden withdrawal of these oncogenic survival signals induces apoptosis in oncogene-addicted cells[1]. Consequently, cytotoxicity assays must be capable of distinguishing between targeted apoptotic cell death and non-specific necrosis.

EGFR_Pathway EGFR Mutant EGFR (L858R/T790M) PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Imidazo Imidazo[4,5-c]pyridine Derivatives Imidazo->EGFR Noncovalent Inhibition Apoptosis Apoptosis (Cytotoxicity) Imidazo->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of action for imidazo[4,5-c]pyridine derivatives targeting mutant EGFR pathways.

Experimental Workflow & Assay Selection

A rigorous cytotoxicity screening cascade utilizes orthogonal methods to validate findings. The workflow relies on specific NSCLC cell lines to establish a therapeutic window (selectivity):

  • H1975: Harbors the L858R/T790M double mutation (Target model).

  • PC9: Harbors the Exon 19 deletion (Target model).

  • A549: Wild-type EGFR (Selectivity/Toxicity control).

Workflow cluster_assays Cytotoxicity Assays CellCulture Cell Culture (H1975, PC9, A549) Treatment Compound Treatment (Serial Dilution) CellCulture->Treatment CTG CellTiter-Glo (ATP/Viability) Treatment->CTG Flow Flow Cytometry (Annexin V/PI) Treatment->Flow Analysis IC50 Calculation & Data Modeling CTG->Analysis Flow->Analysis

In vitro cytotoxicity screening workflow for imidazo[4,5-c]pyridine compounds.

Self-Validating In Vitro Protocols

To ensure data trustworthiness, every protocol described below functions as a self-validating system. This means incorporating internal controls (vehicle, background, and positive controls) into every microplate to mathematically verify assay performance before data extraction.

Protocol A: High-Throughput ATP-Based Viability Assay (CellTiter-Glo)

Causality: The CellTiter-Glo (CTG) assay utilizes a recombinant thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present. Because ATP is rapidly degraded upon cell death, luminescence serves as a direct, highly sensitive proxy for the number of metabolically active cells[2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest H1975, PC9, and A549 cells in the exponential growth phase. Seed 2,000 cells/well in 100 µL of complete RPMI-1640 medium into an opaque white 96-well plate. Rationale: White plates maximize signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow cell adhesion and recovery.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the imidazo[4,5-c]pyridine derivative in DMSO. Add the compound to the wells to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Self-Validation Control: Include wells with 0.1% DMSO (Vehicle Control = 100% viability), cell-free medium (Background Control = 0% viability), and 1 µM Osimertinib (Positive Control).

  • Exposure: Incubate for 72 hours at 37°C.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Rationale: The luciferase enzymatic reaction is highly temperature-dependent; uneven plate temperatures will cause edge-effect artifacts[2].

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation at room temperature to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader.

Protocol B: Tetrazolium Reduction Assay (MTT)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to insoluble purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily in the mitochondria). A decrease in absorbance indicates a loss of metabolic flux, correlating with cytotoxicity[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 5,000 cells/well in clear 96-well tissue culture plates. Incubate for 24 hours.

  • Treatment: Expose cells to the test compounds for 72 hours, maintaining the same self-validating controls as Protocol A.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3 to 4 hours at 37°C. Rationale: This duration allows sufficient time for viable cells to internalize the dye and enzymatically convert it to formazan[3].

  • Solubilization: Carefully aspirate the culture medium to avoid disturbing the formazan crystals at the bottom of the well. Add 150 µL of DMSO to each well to solubilize the crystals.

  • Detection: Agitate the plate for 5 minutes, then measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract cellular debris background).

Quantitative Data Interpretation

Data from the above assays must be normalized against the vehicle control to calculate the half-maximal inhibitory concentration (IC₅₀). For imidazo[4,5-c]pyridine derivatives targeting mutant kinases, the most critical metric is the Selectivity Index (SI) , which compares the cytotoxicity in wild-type cells versus mutant cells.

Below is a structured data presentation summarizing the expected quantitative profiles of these compounds when the assays are executed correctly.

Compound CategoryH1975 IC₅₀ (nM)(L858R/T790M)PC9 IC₅₀ (nM)(Exon 19 Del)A549 IC₅₀ (nM)(Wild-Type EGFR)Selectivity Index(WT / H1975)
Unmodified Scaffold (6-bromo-1-isopropyl...)> 10,000> 10,000> 10,000N/A
Optimized Imidazo Derivative 12.5 ± 1.210.8 ± 0.9> 2,500> 200x
Osimertinib (Positive Control)11.0 ± 1.514.2 ± 1.1450 ± 25~ 40x

Table 1: Representative cytotoxicity and selectivity profile of imidazo[4,5-c]pyridine derivatives. A high Selectivity Index indicates potent targeted cytotoxicity against mutant cells while sparing wild-type cells, validating the noncovalent mechanism of action.

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Foundational

mechanism of action of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine derivatives

An In-Depth Technical Guide to the Mechanism of Action of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine Derivatives This guide provides a detailed exploration of the potential mechanisms of action for 6-bromo-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine Derivatives

This guide provides a detailed exploration of the potential mechanisms of action for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine and its derivatives. As a privileged heterocyclic scaffold in medicinal chemistry, imidazo[4,5-c]pyridines, being isosteres of natural purines, exhibit a broad spectrum of biological activities.[1][2][3] This document synthesizes current knowledge, focusing on the molecular targets and cellular pathways modulated by this class of compounds, thereby offering a foundational understanding for researchers and drug development professionals.

The Imidazo[4,5-c]pyridine Scaffold: A Versatile Pharmacophore

The imidazo[4,5-c]pyridine core is a key structural motif in numerous biologically active molecules.[2] Its resemblance to purines allows it to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-based structures. The therapeutic potential of imidazo[4,5-c]pyridine derivatives is vast, with documented activities ranging from anticancer and antiviral to anti-inflammatory and neuro-modulatory effects.[1][2][3] The specific biological activity is largely dictated by the nature and position of substituents on the core structure, highlighting the importance of structure-activity relationship (SAR) studies in designing targeted therapies.[4]

Primary Mechanisms of Action: A Multi-Target Profile

Derivatives of the imidazo[4,5-c]pyridine and the closely related imidazo[4,5-b]pyridine scaffolds have been demonstrated to exert their effects through several key mechanisms. While the precise mechanism of the specifically substituted 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine is not explicitly detailed in the available literature, we can infer its likely modes of action based on comprehensive studies of analogous compounds.

Kinase Inhibition: A Dominant Therapeutic Strategy

A predominant mechanism of action for imidazopyridine derivatives is the inhibition of protein kinases.[1][5] These enzymes play a critical role in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Key Kinase Targets:

  • Src Family Kinases (SFKs): A new series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs, which are crucial in the development of glioblastoma multiforme (GBM).[6] Molecular dynamics simulations have revealed that these compounds can effectively bind to the ATP binding site of SFKs.[6]

  • Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been developed as inhibitors of Aurora kinases A, B, and C, which are essential for mitotic progression.[3][7] Inhibition of these kinases leads to defects in cell division and can induce apoptosis in cancer cells.

  • Phosphoinositide 3-Kinase (PI3K) and DNA-Dependent Protein Kinase (DNA-PK): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer. Imidazo[1,2-a]pyridine derivatives have been designed as PI3Kα inhibitors.[8] Furthermore, imidazo[4,5-c]pyridine-2-one derivatives have been discovered as potent and selective inhibitors of DNA-PK, a key enzyme in the repair of DNA double-strand breaks, making them potential radiosensitizers for cancer therapy.[9]

  • Fibroblast Growth Factor Receptor (FGFR): 1H-pyrrolo[2,3-b]pyridine derivatives, which share a similar bicyclic nitrogen-containing core, have been developed as potent inhibitors of FGFRs, which are implicated in various tumors.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory potential of a compound against a specific kinase, a common method is a biochemical assay that measures the phosphorylation of a substrate.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Src, Aurora A, PI3Kα).

    • Kinase-specific substrate (peptide or protein).

    • ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescent ATP analog.

    • Assay buffer (containing MgCl₂, DTT, and other necessary components).

    • Test compound (e.g., a 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine derivative) dissolved in DMSO.

    • 96-well or 384-well plates.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Add the assay buffer to the wells of the plate.

    • Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

    • Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by measuring the incorporated radioactivity using a scintillation counter. For fluorescent assays, the change in fluorescence is measured.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Diagram: Kinase Inhibition by Imidazo[4,5-c]pyridine Derivatives

Kinase_Inhibition Compound Imidazo[4,5-c]pyridine Derivative Kinase Protein Kinase (e.g., Src, Aurora, PI3K) Compound->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Signaling Downstream Signaling PhosphoSubstrate->Signaling CellEffect Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Signaling->CellEffect

Caption: Competitive inhibition of protein kinase activity.

Antiproliferative and Cytotoxic Activity

Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines.[1][4][5] This activity is often a direct consequence of kinase inhibition, leading to cell cycle arrest and apoptosis. However, other mechanisms may also contribute.

Potential Mechanisms:

  • DNA Intercalation: Some tetracyclic imidazo[4,5-b]pyridine derivatives have shown moderate to high binding affinities for DNA and RNA, suggesting that they may act as intercalating agents.[1] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

  • Induction of Apoptosis: Treatment of cancer cells with these derivatives can trigger programmed cell death, or apoptosis. This can be observed through various cellular changes, including caspase activation, DNA fragmentation, and the externalization of phosphatidylserine.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Culture:

    • Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

Certain imidazo[4,5-b]pyridine derivatives have been investigated for their antimicrobial properties.[11]

Potential Target:

  • Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial agents.[12] Molecular docking studies have suggested that imidazo[4,5-b]pyridine derivatives can interact with the active site of DHFR.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the substituents at various positions.

  • Position 1 (N1): The isopropyl group at the N1 position of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine likely influences the compound's solubility, lipophilicity, and binding interactions with the target protein.

  • Position 2: The methyl group at this position can affect the steric and electronic properties of the molecule, which can be critical for target engagement.

  • Position 6: The bromo substituent can participate in halogen bonding and can also serve as a handle for further chemical modifications to optimize activity and pharmacokinetic properties.[5][7]

Postulated Mechanism of Action for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

Based on the available evidence for the broader class of imidazopyridines, it is highly probable that 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine and its derivatives act as kinase inhibitors . The specific kinase(s) targeted would need to be determined through comprehensive screening against a panel of kinases. Given the prevalence of kinase inhibitory activity within this scaffold, this represents the most promising avenue for further investigation.

Diagram: Proposed Research Workflow

Research_Workflow Start 6-bromo-1-isopropyl-2-methyl- 1H-imidazo[4,5-c]pyridine KinaseScreen Broad Kinase Panel Screening Start->KinaseScreen HitID Identify Potent Kinase Targets (Hits) KinaseScreen->HitID BiochemAssay Biochemical Assays (IC50 Determination) HitID->BiochemAssay CellAssay Cell-Based Assays (Viability, Apoptosis, Cell Cycle) BiochemAssay->CellAssay SAR Structure-Activity Relationship (SAR) Studies CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy Studies LeadOpt->InVivo PKPD Pharmacokinetics & Pharmacodynamics LeadOpt->PKPD Preclinical Preclinical Candidate Selection InVivo->Preclinical PKPD->Preclinical

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Conclusion

The 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics. While its precise mechanism of action requires empirical validation, the wealth of data on related compounds strongly suggests a role as a kinase inhibitor. The in-depth understanding of the potential molecular targets and the application of robust experimental protocols, as outlined in this guide, will be crucial for elucidating its therapeutic potential and advancing it through the drug discovery pipeline.

References

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Retrieved from [Link]

  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • PMC. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Retrieved from [Link]

  • PubMed. (2015, January 7). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Retrieved from [Link]

  • PMC. (n.d.). 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H). Retrieved from [Link]

  • ACS Publications. (2010, June 21). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Retrieved from [Link]

  • PMC. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • ACS Publications. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

  • ACS Publications. (2024, July 15). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 2 from Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubMed. (2015, October 15). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Retrieved from [Link]

  • ScienceScholar. (2022, March 18). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Retrieved from [Link]

Sources

Exploratory

physicochemical profiling of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

Title: Physicochemical Profiling and Synthetic Utility of 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine in Kinase Inhibitor Discovery Executive Summary In the landscape of modern oncology drug discovery, the arc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Synthetic Utility of 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine in Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern oncology drug discovery, the architectural design of small-molecule kinase inhibitors relies heavily on privileged scaffolds. 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1612172-53-8) has emerged as a highly versatile, bioisosteric building block. Originally conceptualized as a structural analogue to the benzimidazole core found in approved therapeutics like abemaciclib, the imidazo[4,5-c]pyridine scaffold offers unique electronic properties and distinct hydrogen-bonding vectors.

This technical guide provides an in-depth physicochemical profile of this core, detailing the causality behind its structural features, and outlines self-validating synthetic protocols for its late-stage functionalization into potent Cyclin-Dependent Kinase (CDK) and DNA-Dependent Protein Kinase (DNA-PK) inhibitors[1].

Structural Causality & Physicochemical Profiling

The transition from traditional bicyclic cores to the imidazo[4,5-c]pyridine system is not arbitrary; it is driven by a strategy known as "scaffold hopping," which aims to navigate complex intellectual property landscapes while optimizing target residence time[2]. Every functional group on this molecule serves a distinct mechanistic purpose in the context of the ATP-binding pocket of kinases.

  • The Imidazo[4,5-c]pyridine Core : The nitrogen atoms within the pyridine and imidazole rings act as critical hydrogen-bond acceptors. When docked into the hinge region of a kinase, these nitrogens establish bidentate interactions with the backbone amides of the enzyme, anchoring the molecule.

  • 1-Isopropyl Group : This branched aliphatic chain is strategically placed to occupy the hydrophobic pocket adjacent to the ATP-binding site. The steric bulk of the isopropyl group prevents off-target binding to kinases with narrower hydrophobic clefts, thereby driving selectivity.

  • 2-Methyl Group : The methyl substitution restricts the rotational degrees of freedom of the core. By locking the conformation, it reduces the entropic penalty upon binding, leading to a lower IC50​ .

  • 6-Bromo Handle : The bromine atom is electronically activated by the electron-deficient pyridine ring, making it an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations) to introduce solvent-exposed anilino groups[1].

Table 1: Physicochemical Properties & Drug Design Implications
PropertyValueCausality / Implication in Drug Design
Molecular Weight 254.13 g/mol Low MW provides a high "ligand efficiency" baseline, allowing for extensive downstream functionalization while remaining strictly within Lipinski's Rule of 5.
cLogP (Estimated) ~2.4Optimal lipophilicity ensures passive membrane permeability without inducing excessive non-specific hydrophobic toxicity or rapid metabolic clearance.
Topological Polar Surface Area (TPSA) 30.2 ŲHighly favorable for blood-brain barrier (BBB) penetration, making it an excellent starting point for targeting glioblastomas or brain metastases.
Hydrogen Bond Donors 0Prevents non-specific binding; relies entirely on the target kinase pocket to provide donor interactions, increasing target specificity.
Hydrogen Bond Acceptors 2The localized electron density on the heterocyclic nitrogens provides essential hinge-binding vectors in the ATP pocket.

Application in Kinase Inhibition (CDK4/6 & DNA-PK)

The 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine scaffold has been successfully deployed in the synthesis of highly selective inhibitors. For instance, replacing the core of dactolisib with an imidazo[4,5-c]pyridine derivative yielded nanomolar DNA-PK inhibitors with profound radiosensitizing effects in colorectal carcinoma models[1]. Similarly, functionalization at the 6-position has generated potent CDK2 and CDK4/6 inhibitors capable of arresting the cell cycle at the G1/S transition[2][3].

ProfilingWorkflow Core 6-Bromo-1-isopropyl-2-methyl- 1H-imidazo[4,5-c]pyridine (CAS: 1612172-53-8) PhysChem Physicochemical Profiling (cLogP, Solubility, pKa) Core->PhysChem Profiling Reactivity Late-Stage Functionalization (Pd-Catalyzed Cross-Coupling) Core->Reactivity 6-Bromo Substitution Kinase Kinase Inhibitor Library (CDK4/6, DNA-PK, Aurora A) Reactivity->Kinase Scaffold Hopping

Workflow illustrating the progression from core scaffold to kinase inhibitor library.

Experimental Methodologies: Self-Validating Protocols

To transform this core into a functional drug candidate, precise late-stage functionalization is required. The following protocol describes the Buchwald-Hartwig amination of the 6-bromo position.

Protocol: Self-Validating Buchwald-Hartwig Amination

Objective: Couple an aniline derivative to the 6-bromo position to generate a 6-anilino-imidazo[4,5-c]pyridine core.

Mechanistic Causality of Reagents:

  • Catalyst/Ligand ( Pd2​(dba)3​ / XPhos): The bulky biaryl phosphine ligand (XPhos) is strictly required. The basic nitrogens of the imidazo[4,5-c]pyridine core can coordinate to palladium, forming an inactive resting state (catalyst poisoning). XPhos creates a steric shield around the Pd center, preventing off-target coordination while facilitating oxidative addition into the C-Br bond.

  • Base ( Cs2​CO3​ ): A mild, non-nucleophilic base prevents side reactions (such as nucleophilic aromatic substitution) that stronger bases (e.g., NaOtBu) might induce on the electron-deficient pyridine ring.

  • Solvent (1,4-Dioxane): Ensures high solubility of the core at the required reaction temperature (90°C) while maintaining an anoxic environment when degassed.

Self-Validating Workflow:

  • System Suitability (Positive Control): Prior to utilizing the valuable imidazo[4,5-c]pyridine core, run a parallel micro-scale reaction using 4-bromotoluene and the target aniline. If this reaction fails to reach >90% conversion in 2 hours, the catalyst/ligand batch is degraded (likely oxidized to phosphine oxide) and must be replaced.

  • Internal Standard Integration: Add 0.1 equivalents of 1,3,5-trimethoxybenzene to the main reaction mixture. This allows for absolute quantification of the reaction progress independent of sample volume variations.

  • Reaction Execution:

    • In an argon-filled glovebox, charge a microwave vial with 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq), the desired aniline (1.2 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and Cs2​CO3​ (2.0 eq).

    • Add anhydrous, degassed 1,4-dioxane (0.2 M) and the internal standard. Seal with a PTFE septum and heat to 90°C in an oil bath.

  • Kinetic Sampling & Validation:

    • Withdraw 10 µL aliquots at 1h, 4h, and 8h using a microsyringe. Quench immediately in 200 µL of MeCN/H2O (1:1).

    • Analyze via UPLC-MS. Calculate the ratio of the product peak area to the internal standard peak area.

    • Validation Logic: If the ratio plateaus before 95% conversion while the starting material remains, it indicates catalyst death rather than thermodynamic equilibrium. This self-validating step dictates whether to spike in an additional 0.02 eq of catalyst to drive the reaction to completion.

KinasePathway Drug Imidazo[4,5-c]pyridine Inhibitor (e.g., CDK4/6 Antagonist) CDK46 CDK4/6 - Cyclin D Complex (Active Kinase) Drug->CDK46 ATP-competitive inhibition Rb Retinoblastoma Protein (Rb) (Tumor Suppressor) CDK46->Rb Phosphorylates (Blocked) E2F E2F Transcription Factor (Active) Rb->E2F Releases (Blocked) CellCycle G1 to S Phase Transition (Proliferation) E2F->CellCycle Promotes (Arrested)

Mechanism of action for imidazo[4,5-c]pyridine-derived CDK4/6 inhibitors in the cell cycle.

References

  • Hong, C. R., et al. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry, 2024.[Link]

  • Wu, Y.-Z., et al. "Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors." Archiv der Pharmazie, 2018.[Link]

  • Barvian, M. R., et al. "Targeting CDK4 and CDK6 in cancer therapy.

Sources

Protocols & Analytical Methods

Method

Topic: ¹H and ¹³C NMR Sample Preparation for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of novel chemical entities...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of novel chemical entities. For a molecule such as 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine, a key heterocyclic scaffold in medicinal chemistry, obtaining high-quality, high-resolution ¹H and ¹³C NMR spectra is fundamental for unambiguous characterization. The quality of the final spectrum is, however, profoundly dependent on meticulous sample preparation. This guide provides a comprehensive, field-proven protocol designed to ensure reproducible and high-fidelity NMR data for this specific compound and its structural analogs. We delve into the causality behind each step, from solvent selection and concentration optimization to the proper handling of the sample, ensuring that the resulting data is both accurate and reliable.

Compound Profile: 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

Understanding the analyte is the first step in developing a robust analytical protocol.

  • Structure: (Image representation)

  • IUPAC Name: 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

  • CAS Number: 1612172-53-8[1]

  • Molecular Formula: C₁₀H₁₂BrN₃[1]

  • Molecular Weight: 254.13 g/mol

  • Physicochemical Properties: As a substituted imidazopyridine, this compound is expected to be a crystalline solid at room temperature. Its polarity suggests solubility in moderately polar to polar organic solvents. While specific solubility data is not widely published, analogs are often soluble in chloroform and dimethyl sulfoxide.[2][3][4] The presence of nitrogen atoms provides basic sites that could interact with acidic solvents or impurities.

The "Why": Core Principles of NMR Sample Preparation

A successful NMR experiment is built on a foundation of sound preparation principles.

  • The Role of Deuterated Solvents: The primary reason for using deuterated solvents (e.g., CDCl₃ instead of CHCl₃) is to avoid a massive, broad solvent signal that would otherwise overwhelm the signals from the analyte.[5][6][7] Modern spectrometers also utilize the deuterium (²H) signal to "lock" the magnetic field, providing essential stability during data acquisition.[7]

  • Purity and Filtration: Solid particles and paramagnetic impurities (like trace metals) are detrimental to NMR analysis. They disrupt the homogeneity of the magnetic field, leading to significant peak broadening and loss of resolution.[8] Therefore, filtering every sample is not just a recommendation; it is a critical step for acquiring high-quality spectra.[9][10]

  • Optimizing Concentration: The required sample concentration is dictated by the nucleus being observed.

    • ¹H NMR: The proton is a highly sensitive nucleus (high gyromagnetic ratio, ~100% natural abundance). Therefore, a relatively low concentration is needed. Excessively high concentrations can increase solution viscosity, leading to broader lines.[10]

    • ¹³C NMR: The ¹³C nucleus is approximately 6000 times less sensitive than ¹H due to its low natural abundance (1.1%) and smaller gyromagnetic ratio.[9] Consequently, a much higher sample concentration is required to achieve a satisfactory signal-to-noise ratio (S/N) in a reasonable amount of time.[10][11]

  • Internal Standards: For accurate chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the conventional standard for organic solvents, defined as 0.00 ppm.[8] However, for routine structural confirmation, the residual protio-solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) is often sufficient for calibration.[10] For quantitative NMR (qNMR), a precisely weighed internal standard is mandatory.[12][13]

Detailed Application Protocol

This protocol is optimized for the characterization of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine.

Materials and Equipment
  • Analyte: 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

  • Deuterated Solvent: Chloroform-d (CDCl₃, ≥99.8% D) is the primary recommendation. Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8% D) as an alternative.

  • Internal Standard (Optional): Tetramethylsilane (TMS).

  • Equipment:

    • Analytical balance (readable to ±0.1 mg)

    • Clean, dry glass vial (e.g., 1-dram)

    • High-quality 5 mm NMR tubes, free of scratches or chips.[8][9]

    • Pasteur pipette and bulb

    • Small plug of glass wool or cotton

    • Vortex mixer (optional)

    • Permanent marker for labeling

Step-by-Step Sample Preparation Workflow

The following workflow diagram illustrates the logical progression of the sample preparation process.

NMR_Sample_Preparation_Workflow Workflow for NMR Sample Preparation A 1. Weigh Analyte B 2. Select & Add Deuterated Solvent A->B C 3. Dissolve Sample (Vortex/Agitate) B->C D 4. Visually Inspect (Clarity Check) C->D E 5. Filter Solution into NMR Tube D->E If clear & dissolved F 6. Adjust Volume (0.6 mL / 4 cm) E->F G 7. Cap, Label & Mix (Invert Gently) F->G H 8. Clean Tube Exterior G->H I 9. Place in Spinner & Insert into Magnet H->I

Caption: A step-by-step workflow for preparing high-quality NMR samples.

Detailed Instructions
  • Weigh the Analyte: Accurately weigh the desired amount of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine into a clean, dry vial. Use the table below for guidance.[14]

  • Solvent Selection & Dissolution:

    • Add approximately 0.6 mL of CDCl₃ to the vial.[9]

    • Gently swirl or vortex the vial until the solid is completely dissolved. Complete dissolution is critical.[10] If the compound does not dissolve, try gentle warming or switch to the more polar DMSO-d₆.[7]

  • Filtration (Critical Step):

    • Take a clean Pasteur pipette and firmly pack a small plug of glass wool or cotton into the narrow tip.

    • Using the pipette, draw up the analyte solution from the vial.

    • Carefully transfer the filtered solution into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[15]

  • Final Volume Adjustment: The final volume in the NMR tube should be between 0.5 mL and 0.7 mL, corresponding to a column height of approximately 4 cm.[8][9] This ensures the sample is correctly positioned within the NMR probe's detection coil.

  • Capping and Mixing: Securely cap the NMR tube. Gently invert it 5-10 times to ensure the solution is homogeneous. Avoid vigorous shaking, which can introduce microbubbles.[9]

  • Labeling and Cleaning: Label the NMR tube cap clearly. Before inserting it into the spectrometer, wipe the lower ~10 cm of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust.[9]

Quantitative Data Summary

For optimal results, adhere to the parameters outlined in the table below.

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale
Analyte Mass 5–10 mg20–50 mg¹³C is inherently less sensitive, requiring a higher concentration for good S/N.[9][10]
Solvent Volume ~ 0.6 mL~ 0.6 mLStandard volume for 5 mm tubes to achieve optimal sample height (~4 cm).[8]
Molar Concentration ~ 30–65 mM~ 130–330 mMEnsures sufficient signal within a reasonable acquisition time.
Typical Acquisition < 5 minutes20 minutes – several hoursTime is highly dependent on sample concentration and spectrometer sensitivity.[10][11]

Troubleshooting Common Issues

  • Problem: Peaks are broad and poorly resolved.

    • Cause: The solution may not be homogeneous, or it may contain suspended solids or paramagnetic impurities.

    • Solution: Re-filter the sample. Ensure the sample is fully dissolved. If using a high concentration for ¹³C, be aware that the corresponding ¹H spectrum may show some line broadening due to increased viscosity.

  • Problem: Low signal-to-noise (S/N) ratio.

    • Cause: Insufficient sample concentration, particularly for ¹³C NMR.

    • Solution: Increase the number of scans during acquisition. For future preparations, prepare a more concentrated sample.[11]

  • Problem: Unexpected peaks in the spectrum.

    • Cause: Contamination from dirty glassware, impure solvent, or water.

    • Solution: Always use meticulously clean glassware. Store deuterated solvents over molecular sieves to minimize water content.[16] The characteristic peak for water in CDCl₃ appears around 1.56 ppm.

References

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

  • McNeil Group NMR Guide. [Link]

  • NMR Sample Preparation | Department of Chemistry & Biochemistry - University of South Carolina. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • Quantitative NMR Spectroscopy - University of Oxford. [Link]

  • How much substance do I need? - NMR Service | ETH Zurich. [Link]

  • Selection Guide on Deuterated Solvents for NMR - Labinsights. [Link]

  • How is the internal standard used to quantify the concentration of my analyte? - Chemistry LibreTexts. [Link]

  • Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives - ResearchGate. [Link]

  • NMR Sample Preparation - University of Manitoba. [Link]

  • Internal Standards - University of Rochester. [Link]

  • How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

Abstract This comprehensive technical guide provides an in-depth exploration of the Buchwald-Hartwig amination reaction tailored for the synthesis of 6-amino-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine derivatives. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the Buchwald-Hartwig amination reaction tailored for the synthesis of 6-amino-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine derivatives. The imidazo[4,5-c]pyridine core is a significant scaffold in medicinal chemistry, and the ability to efficiently forge carbon-nitrogen bonds at the C6-position is critical for the development of novel pharmaceutical candidates. This document elucidates the mechanistic underpinnings of the reaction, offers a detailed guide to parameter selection, presents robust experimental protocols for both primary and secondary amines, and provides a framework for troubleshooting common challenges. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex N-heterocyclic compounds.

Introduction: The Strategic Importance of C-N Bond Formation in Imidazopyridines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] Its broad functional group tolerance, milder reaction conditions, and expansive substrate scope have established it as an indispensable tool in modern organic synthesis.[1]

For the 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine scaffold, this reaction is of particular strategic importance. The nitrogen-rich imidazopyridine core presents unique challenges, as the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation and diminished yields.[2] Therefore, a carefully optimized protocol is not merely a convenience but a necessity for successful and reproducible outcomes. This guide addresses these specific challenges, providing a scientifically grounded approach to catalyst, ligand, and base selection to overcome potential inhibition and achieve high-efficiency amination.

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

A foundational understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, generally accepted to involve three key steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine, forming a Pd(II) intermediate. The electron-rich nature of the imidazopyridine ring can influence the rate of this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine without causing degradation of the substrate or product.[3]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 6-amino-imidazopyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Bulky, electron-rich ligands are essential as they stabilize the palladium center, promote the rate-limiting reductive elimination step, and sterically disfavor catalyst deactivation pathways.[1][4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Reactants Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Palladium-Amido Complex OxAdd->Amido Amine (HNR¹R²) + Base Amido->Pd0 Reductive Elimination Product 6-Amino-Imidazopyridine Product Amido->Product ArBr 6-Bromo-1-isopropyl-2-methyl- 1H-imidazo[4,5-c]pyridine Amine Primary or Secondary Amine Base Base (e.g., LiHMDS, NaOtBu)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Parameter Selection: A Data-Driven Approach

The success of the Buchwald-Hartwig amination on the imidazo[4,5-c]pyridine core is highly dependent on the judicious selection of four key parameters: palladium source, ligand, base, and solvent.

ParameterRecommended ChoiceRationale & Considerations
Palladium Source Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Use of a pre-catalyst is highly recommended for reproducibility.Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors that are reduced in situ to the active Pd(0) species. Pre-catalysts offer improved air stability and generate the active catalyst more cleanly and reliably.[5]
Ligand For Primary Amines: BrettPhos. For Secondary Amines: RuPhos.These bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for challenging heteroaromatic substrates.[4][6] They accelerate reductive elimination and prevent catalyst deactivation by the pyridine nitrogen.[1] Screening alternative ligands like XPhos or N-heterocyclic carbene (NHC) ligands may be beneficial for specific amine coupling partners.[7]
Base Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu).Strong, non-coordinating bases are required. LiHMDS is particularly effective for substrates with potentially sensitive functional groups.[8][9] For substrates intolerant to strong bases, weaker options like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be screened, though this may require higher temperatures.[10][11]
Solvent Anhydrous and degassed 1,4-Dioxane or Toluene.These are the most common and effective solvents for this transformation.[11] Tetrahydrofuran (THF) is also a viable option.[8] The choice of solvent can impact the solubility of the base and the catalytic intermediates, influencing reaction rates.[3]

Experimental Protocols

General Considerations: The palladium catalyst, once activated by the base, is sensitive to oxygen and moisture. Therefore, all reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk techniques or in a glovebox.[2] All glassware should be oven-dried before use.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

Protocol1_Workflow start Start reagents 1. Add Solids to Schlenk Tube: - 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine - BrettPhos Pre-catalyst start->reagents purge 2. Evacuate and Backfill with Argon (3x) reagents->purge add_liquids 3. Add via Syringe: - Anhydrous 1,4-Dioxane - Benzylamine purge->add_liquids add_base 4. Add LiHMDS solution dropwise add_liquids->add_base react 5. Heat at 80-100 °C (Monitor by TLC/LC-MS) add_base->react workup 6. Quench, Extract, and Dry react->workup purify 7. Purify by Column Chromatography workup->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for amination with a primary amine.

Materials:

  • 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, 1.2 equiv)

  • BrettPhos Pre-catalyst (e.g., G3, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine and the BrettPhos pre-catalyst.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane, followed by the primary amine via syringe.

  • Stir the mixture at room temperature and add the LiHMDS solution dropwise.

  • Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-12 hours).

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-amino-imidazopyridine derivative.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, 1.2 equiv)

  • RuPhos Pre-catalyst (e.g., G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a positive flow of argon, add 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine, the RuPhos pre-catalyst, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene and the secondary amine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Deactivation: Presence of oxygen or water. Substrate inhibition.Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Use a fresh bottle of catalyst. Consider using a more robust pre-catalyst.[2]
Suboptimal Conditions: Incorrect ligand, base, or temperature.Systematically screen different ligands (e.g., XPhos), bases (e.g., Cs₂CO₃), and vary the temperature. A small-scale, high-throughput experimentation approach can be efficient for optimization.[12]
Formation of Side Products Hydrodehalogenation: The bromo group is replaced by hydrogen.This is a common side reaction.[2] Try a less sterically hindered ligand, a weaker base, or lower the reaction temperature.
Reaction at other positions: Potential for reaction at other sites on the heterocyclic core.While less common for the C6-bromo position, protection of other reactive sites might be necessary in complex substrates.
Reaction Stalls / Mixture turns black Catalyst Decomposition: Formation of palladium black.This indicates the active Pd(0) catalyst is decomposing.[2] Ensure a strictly inert atmosphere. The ligand may not be robust enough for the conditions; screen alternative, more stable ligands. Lowering the reaction temperature may also help.

Conclusion

The Buchwald-Hartwig amination is a powerful and highly adaptable method for the synthesis of 6-amino-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine derivatives. Success with this challenging N-heterocyclic substrate hinges on a rational approach to reaction optimization, with particular attention paid to the selection of a bulky, electron-rich phosphine ligand and an appropriate base. The protocols provided herein, grounded in mechanistic principles and data from analogous systems, offer a robust starting point for researchers. Systematic optimization and careful adherence to anaerobic and anhydrous techniques will enable the efficient and reproducible synthesis of a diverse array of novel compounds for drug discovery and development.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Driess, M., & Schafer, A. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • BenchChem. (2025). Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols. BenchChem Scientific.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2025).
  • BenchChem. (2025).
  • Hartwig, J. F., & Shaughnessy, K. H. (2001).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem Scientific.
  • BenchChem. (2025). Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine. BenchChem Scientific.
  • McIndoe, J. S., & Zijlstra, H. S. (2014).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. BenchChem Scientific.
  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Li, G., & et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N. BenchChem Scientific.
  • Reddit. (2018).
  • Caddick, S., & et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Ferguson, F. M., & et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

Sources

Method

Application Notes &amp; Protocols for In Vivo Dosing Formulation of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

Abstract This document provides a comprehensive guide for the development of in vivo dosing formulations for the novel compound 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (hereinafter referred to as "the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of in vivo dosing formulations for the novel compound 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (hereinafter referred to as "the compound"). Given the limited publicly available physicochemical data for this specific molecule, this guide emphasizes a systematic, tiered approach to formulation development. The protocols outlined herein are designed to enable researchers, scientists, and drug development professionals to logically progress from initial solubility screening to the preparation of stable and homogeneous formulations suitable for various routes of administration in preclinical studies. The core philosophy of this guide is to establish a robust, self-validating system for formulation development that ensures data integrity and reproducibility in subsequent in vivo experiments.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from the bench to preclinical testing is fraught with challenges, with poor aqueous solubility being a primary obstacle to obtaining meaningful in vivo data[1][2]. An inadequate formulation can lead to erratic absorption, low bioavailability, and misinterpretation of pharmacokinetic (PK) and pharmacodynamic (PD) studies, potentially causing a promising compound to be prematurely discarded[1][3]. The imidazo[4,5-c]pyridine scaffold, present in our compound of interest, is a common motif in kinase inhibitors and other targeted therapies, which are often characterized by poor solubility.

This guide, therefore, provides a detailed roadmap for systematically developing an appropriate dosing formulation for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine. The central tenet of our approach is to start with simple aqueous-based vehicles and incrementally increase formulation complexity only as necessitated by the compound's solubility characteristics. This approach conserves time and resources while minimizing the use of potentially confounding excipients[1][4].

Physicochemical Characterization: The Foundation of Rational Formulation Design

Property Known Information/Presumed Characteristic Experimental Determination Significance for Formulation
Chemical Structure 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridineN/AImidazopyridine core suggests potential for pH-dependent solubility and poor aqueous solubility.
CAS Number 1612172-53-8N/AUnique identifier for the compound.
Appearance Pale-yellow to Yellow-brown SolidVisual InspectionProvides a qualitative check of compound identity and purity.
Aqueous Solubility Presumed to be low (<10 µg/mL)Kinetic and thermodynamic solubility testing at various pH values (e.g., 2.0, 4.5, 6.8, 7.4).Determines the feasibility of simple aqueous formulations and the need for solubilizing agents.
pKa Presumed to be weakly basicPotentiometric titration or UV-spectrophotometry.Informs the potential for using pH adjustment to enhance solubility.
LogP/LogD Presumed to be high (>3)HPLC-based or shake-flask method.Indicates the lipophilicity of the compound and the potential suitability of lipid-based formulations.
Solid-State Properties UnknownX-ray powder diffraction (XRPD), differential scanning calorimetry (DSC).Identifies the crystalline form and potential for polymorphism, which can impact solubility and stability.

A Tiered Approach to Formulation Development

We advocate for a tiered approach to formulation development, starting with the simplest and most universally accepted vehicles and progressing to more complex systems as needed. This ensures that the final formulation is only as complex as necessary, minimizing potential toxicities and off-target effects from excipients[5].

Tiered_Formulation_Approach A Tier 1: Aqueous Vehicles E Solubility Adequate? A->E B Tier 2: Co-Solvent Systems B->E C Tier 3: Suspension Formulations F Homogeneous Suspension Achievable? C->F D Tier 4: Complex Formulations (e.g., Lipid-based, Nanosuspensions) G Final Formulation D->G E->B No E->C No E->G Yes F->D No F->G Yes

Caption: Tiered approach to formulation development for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine.

Experimental Protocols

Tier 1: Aqueous Vehicle Screening

The initial step is to assess the compound's solubility in simple, well-tolerated aqueous vehicles. This is particularly relevant for the intravenous route of administration, where the compound must be fully solubilized[1].

Protocol 4.1.1: Kinetic Solubility Assessment in Aqueous Buffers

  • Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).

  • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of various aqueous buffers (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 7.4 PBS) to achieve a final DMSO concentration of 1%.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Concurrently, analyze the supernatant for compound concentration using a suitable analytical method (e.g., HPLC-UV).

  • The highest concentration at which no precipitation is observed is the kinetic solubility.

Tier 2: Co-Solvent Systems

If aqueous solubility is insufficient for the desired dose, the next step is to evaluate co-solvent systems. These are mixtures of water and water-miscible organic solvents that can significantly enhance the solubility of lipophilic compounds[6][7].

Common Co-Solvents for Preclinical Studies

Co-Solvent Typical Concentration Range Route of Administration Potential Concerns
Polyethylene Glycol 400 (PEG 400) 10-60%Oral, IVCan cause hypertension and bradycardia at high IV doses[8].
Propylene Glycol (PG) 10-50%Oral, IVCan cause hemolysis and CNS depression at high doses.
Ethanol 5-20%Oral, IVPotential for toxicity and irritation[6].
Dimethyl Sulfoxide (DMSO) <10% (often much lower)Oral, IP, IV (with caution)Can have pharmacological effects and cause local irritation[5][6].
N,N-Dimethylacetamide (DMA) 10-20%IV (in combination)Used in some specialized IV formulations[8].

Protocol 4.2.1: Solubility in Co-Solvent Systems

  • Select a range of co-solvent systems based on the intended route of administration. For oral dosing, a common starting point is a ternary system such as PEG 400:PG:Water or PEG 400:Ethanol:Water. For IV, a system like 20% DMA / 40% PG / 40% PEG 400 (DPP) can be considered for poorly soluble compounds[8].

  • Accurately weigh a known amount of the compound into a series of glass vials.

  • Add increasing volumes of the selected co-solvent system to each vial.

  • Vortex and/or sonicate each vial for a predetermined time (e.g., 30 minutes) to facilitate dissolution.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, this provides an estimate of its solubility in that vehicle. Confirm the concentration of the saturated solution via an appropriate analytical method.

Tier 3: Suspension Formulations

For oral administration, if a solution cannot be achieved at the target concentration, a suspension is a viable alternative[6]. The goal is to create a uniform dispersion of fine drug particles in an aqueous vehicle.

Common Suspending Agents

Agent Typical Concentration Function
Carboxymethyl cellulose (CMC) 0.5-2.0% w/vViscosity modifier, prevents settling.
Hydroxypropyl methylcellulose (HPMC) 0.5-2.0% w/vViscosity modifier, prevents settling.
Polysorbate 80 (Tween® 80) 0.1-1.0% v/vWetting agent, improves dispersibility of hydrophobic particles.

Protocol 4.3.1: Preparation of an Oral Suspension

  • If the compound particles are large, reduce the particle size using micronization or milling techniques. This increases the surface area and can improve dissolution and absorption[7].

  • Prepare the aqueous vehicle by dissolving the suspending agent (e.g., 0.5% w/v CMC) and a wetting agent (e.g., 0.2% v/v Tween® 80) in purified water. Gentle heating may be required to fully dissolve some suspending agents.

  • Accurately weigh the required amount of the compound.

  • In a mortar, add a small amount of the vehicle to the compound powder to form a paste. This process, known as levigation, ensures that the particles are adequately wetted.

  • Gradually add the remaining vehicle to the paste while mixing continuously to form a uniform suspension.

  • Transfer the suspension to a calibrated container and q.s. to the final volume with the vehicle.

  • Homogenize the suspension using a high-shear mixer or sonicator to ensure uniform particle size distribution.

Tier 4: Advanced Formulations

For compounds that are exceptionally challenging to formulate, more advanced strategies may be necessary. These include:

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems form fine emulsions upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption[9][10].

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles that can be stabilized with surfactants and polymers. The small particle size dramatically increases the dissolution rate[2].

Development of these formulations requires specialized expertise and equipment and is typically pursued when simpler approaches fail.

Formulation Characterization and Stability Testing

Once a lead formulation has been identified, it is crucial to characterize it and assess its stability. This is a mandatory step for regulated preclinical studies[11][12].

Protocol 5.1: Key Characterization and Stability Assays

  • Appearance: Visually inspect the formulation for clarity (solutions) or uniformity and resuspendability (suspensions).

  • pH Measurement: Ensure the pH is within a physiologically acceptable range for the intended route of administration.

  • Concentration and Homogeneity:

    • For solutions, confirm the concentration of the active pharmaceutical ingredient (API).

    • For suspensions, sample from the top, middle, and bottom of the bulk container to ensure the API is uniformly distributed. The acceptance criterion is typically within ±10% of the nominal concentration.

  • Stability Assessment:

    • Store the formulation under the intended storage conditions (e.g., refrigerated, ambient temperature) and for the planned duration of use[11][13].

    • Periodically re-assay for concentration and check for any changes in appearance or pH.

    • Forced degradation studies (e.g., exposure to heat, light, acid, base, oxidation) can help identify potential degradation pathways[13][14].

Stability_Workflow A Prepare Formulation B Time Zero Analysis (Appearance, pH, Concentration, Homogeneity) A->B C Store at Intended Conditions (e.g., 2-8°C, Ambient) B->C D Interim Time Point Analysis C->D E Final Time Point Analysis D->E F Data Evaluation: Compare to T=0 and Acceptance Criteria E->F

Caption: Workflow for preclinical formulation stability testing.

Conclusion and Best Practices

The development of an effective in vivo dosing formulation for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine is an achievable goal, despite the current lack of specific physicochemical data. By employing the systematic, tiered approach outlined in this guide, researchers can efficiently navigate the formulation development process.

Key Takeaways:

  • Characterize First: Whenever possible, obtain basic physicochemical data (solubility, pKa, LogP) to guide formulation efforts.

  • Keep It Simple: Start with the simplest vehicles and only increase complexity when necessary.

  • Route Matters: The choice of vehicle is highly dependent on the intended route of administration.

  • Validate Your Formulation: Always confirm the concentration, homogeneity, and stability of your final dosing formulation before initiating in vivo studies.

  • Safety is Paramount: Ensure that all excipients are used at concentrations that are considered safe for the test species and route of administration[1][15].

By adhering to these principles and protocols, researchers can develop robust and reliable dosing formulations that will enable the accurate evaluation of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine in preclinical models, thereby generating high-quality data to support informed decision-making in the drug development process.

References

  • Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. Available from: [Link]

  • Pharmaceutical Technology. Preclinical Dose-Formulation Stability. Available from: [Link]

  • Dash, A., Singh, S., & Tolman, J. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1325–1347. Available from: [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • BioProcess International. Stability Testing: Monitoring Biological Product Quality Over Time. Available from: [Link]

  • Steinberg, M., et al. (2000). Pharmaceutical excipient development: the need for preclinical guidance. International Journal of Toxicology, 19(5), 337-342. Available from: [Link]

  • Saini, V., et al. (2015). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 59(10), 6149–6154. Available from: [Link]

  • Hohl, D., et al. (2023). Diet gel-based oral drug delivery system for controlled dosing of small molecules for microglia depletion and inducible Cre recombination in mice. Scientific Reports, 13(1), 16104. Available from: [Link]

  • Morton, D., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Available from: [Link]

  • Pugsley, M. K., et al. (2017). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 83, 13-21. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available from: [Link]

  • Crystal Pharmatech Co., Ltd. Animal Dosing Vehicle Selection. Available from: [Link]

  • G. Alves, et al. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 20, 344-352. Available from: [Link]

  • The 3Hs Initiative. Voluntary Oral Dosing. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • De Kock, M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE, 13(1), e0191329. Available from: [Link]

  • European Medicines Agency. Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. Available from: [Link]

  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Approaches. Pharmaceutics, 15(4), 1089. Available from: [Link]

  • European Pharmaceutical Review. Non-clinical dose formulation considerations. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • PubChem. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. Available from: [Link]

  • National Center for Biotechnology Information. In Vivo Assay Guidelines - Assay Guidance Manual. Available from: [Link]

  • NextSDS. 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine. Available from: [Link]

  • ResearchGate. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Available from: [Link]

  • PubChem. 2-Bromo-6-isopropylpyridine. Available from: [Link]

  • Cheméo. Chemical Properties of Propane, 1-bromo-2-methyl- (CAS 78-77-3). Available from: [Link]

  • Murov, S. Properties of Solvents Used in Organic Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

Welcome to the Technical Support Center for heterocyclic purification. Imidazo[4,5-c]pyridines (often referred to as 3-deazapurines) are privileged pharmacophores in medicinal chemistry, frequently utilized in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. Imidazo[4,5-c]pyridines (often referred to as 3-deazapurines) are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapies[1].

However, the synthesis of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine presents distinct chromatographic challenges. The presence of multiple basic nitrogen atoms, combined with the tendency of N-alkylation reactions to produce closely related regioisomers[2], requires highly specific purification strategies. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >95% purity.

Purification Workflow & Decision Logic

Before selecting a purification method, always profile your crude mixture using UPLC-MS. The nature of the dominant impurity dictates the required chromatographic approach.

PurificationWorkflow Crude Crude 6-bromo-1-isopropyl- 2-methyl-1H-imidazo[4,5-c]pyridine LCMS UPLC-MS Profiling Identify Major Impurity Crude->LCMS Regio N1/N3 Regioisomers (Same m/z, ΔRT < 0.5 min) LCMS->Regio Halo Des-bromo / Dibromo (Δm/z ± 78) LCMS->Halo Polar Polar Precursors (Diaminopyridines) LCMS->Polar PrepLC High-pH Prep-HPLC (pH 10.5, NH4HCO3) Regio->PrepLC Resolution Isocratic Shallow Gradient C18 (MeCN/H2O) Halo->Isocratic Separation Flash Silica Flash Chromatography (DCM:MeOH + 1% Et3N) Polar->Flash Scavenging Pure Pure Target Compound (>95% Purity) PrepLC->Pure Isocratic->Pure Flash->Pure

Decision tree for the purification of imidazo[4,5-c]pyridine derivatives based on impurity profiling.

FAQ & Troubleshooting Guides
Section 1: Regioisomer Resolution (The N1 vs. N3 Conundrum)

Q: My alkylation reaction yielded a mixture of the 1-isopropyl and 3-isopropyl regioisomers. They co-elute perfectly on normal-phase silica. How can I resolve them?

A: This is the most common issue when synthesizing this scaffold. During the N-alkylation of the imidazole ring, the reaction typically yields a mixture of N1 and N3 regioisomers[3]. Because the electronic properties of the N1 and N3 positions are remarkably similar, the resulting isomers exhibit nearly identical polarities, making standard normal-phase chromatography ineffective[2].

The Solution: High-pH Reverse-Phase Prep-HPLC. Causality: The pKa of the pyridine nitrogen (N5) in the imidazo[4,5-c]pyridine core is approximately 5.5. By running the mobile phase at pH 10.5, you ensure the molecule is fully deprotonated and neutral. This maximizes the hydrophobic interaction of the isopropyl group with the C18 stationary phase. Under these conditions, the subtle steric difference between the 1-isopropyl group (closer to the 6-bromo substituent) and the 3-isopropyl group (closer to the pyridine nitrogen) becomes the primary driver for separation.

Self-Validating Protocol: High-pH Prep-HPLC

  • Sample Preparation: Dissolve the crude mixture in DMSO to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a high-pH stable C18 prep column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide ( NH4​OH ).

    • Solvent B: LC-MS grade Acetonitrile (MeCN).

  • Gradient Elution: Run a shallow gradient from 20% B to 50% B over 20 minutes (slope of 1.5% B/min).

  • Validation: Analyze fractions via UPLC-MS. The target monobrominated compound will display a characteristic 1:1 isotopic doublet at m/z 254.0 and 256.0 [M+H]+ . The 3-isopropyl regioisomer typically elutes 0.4–0.6 minutes earlier than the 1-isopropyl target under these conditions.

Section 2: Chromatographic Tailing & Recovery Issues

Q: When I attempt to purify the crude material on silica gel to remove polar precursors, the product streaks down the column, resulting in poor recovery (<40%). What is causing this?

A: The imidazo[4,5-c]pyridine core contains highly basic nitrogen atoms. These basic sites act as hydrogen bond acceptors that interact strongly with the acidic silanol groups (Si-OH) on standard bare silica gel, causing severe peak tailing and irreversible adsorption[4].

The Solution: Mask the acidity of the silica using a basic modifier or switch to an amine-functionalized stationary phase.

SilicaTailingLogic Problem Severe Peak Tailing on Standard Silica Cause Basic Pyridine N5 interacts with Acidic Silanols (Si-OH) Problem->Cause Sol1 Add 1-5% Et3N to Mobile Phase Cause->Sol1 Sol2 Use NH2-Functionalized Silica Columns Cause->Sol2 Mech1 Et3N competitively binds silanols, masking acidity Sol1->Mech1 Mech2 NH2 groups neutralize surface, preventing binding Sol2->Mech2 Result Sharp Elution Peaks & High Recovery (>90%) Mech1->Result Mech2->Result

Logical relationship between basic nitrogen tailing on silica and chromatographic resolution strategies.

Self-Validating Protocol: Amine-Modified Flash Chromatography

  • Dry Loading (Critical): The compound has poor solubility in non-polar solvents but high solubility in polar solvents (MeOH). Wet-loading in DCM/MeOH will drag the compound down the column, ruining resolution. Instead, dry-load the crude sample onto Celite 545 (1:2 sample-to-Celite ratio) and evaporate to a free-flowing powder.

  • Column Equilibration: Mount an NH2​ -functionalized silica flash cartridge. Equilibrate with 3 column volumes (CV) of 100% Dichloromethane (DCM). (Note: If using standard bare silica, you MUST add 1% v/v Triethylamine ( Et3​N ) to all mobile phase solvents).

  • Elution Gradient: Run 0-2 CV of 100% DCM, followed by a gradient of 0% to 10% Methanol (MeOH) in DCM over 10 CV.

  • Validation: Spot fractions on a TLC plate. Elute with 90:10 DCM:MeOH + 1% Et3​N . The basic modifier in the TLC chamber prevents streaking, allowing you to accurately pool the fractions containing the target UV-active spot ( Rf​≈0.4 ).

Section 3: Halogenation Artifacts

Q: My LC-MS shows impurities at M-78 and M+78. How do I remove these?

A: These are des-bromo (unreacted/debrominated) and dibromo impurities. Because the bromine atom adds significant lipophilicity to the scaffold, these artifacts separate exceptionally well on reverse-phase C18 columns. A shallow isocratic hold or a very gradual gradient will easily resolve these from the target mass without the need for basic modifiers.

Quantitative Data Summary

Table 1: Chromatographic Behavior of 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine and Common Impurities

ComponentStructural Characteristicm/z [M+H]+ Relative Polarity (Silica)RP-HPLC Retention Shift (pH 10.5)
Target Compound 1-isopropyl, 6-bromo254.0 / 256.0 (1:1)ModerateBaseline (Reference)
Regioisomer 3-isopropyl, 6-bromo254.0 / 256.0 (1:1)Moderate (Co-elutes)-0.4 min (Earlier elution)
Des-bromo Impurity 1-isopropyl, no bromine176.1High-2.1 min (Significantly earlier)
Dibromo Impurity 1-isopropyl, 4,6-dibromo332.0 / 334.0 / 336.0Low+3.5 min (Later elution)
Unreacted Precursor Diaminopyridine intermediateVariableVery High (Tails)-5.0 min (Solvent front)
References
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR Source: International Journal of Psychosocial Rehabilitation URL:[Link]

  • N-Alkylation of Some Imidazopyridines Source: FABAD Journal of Pharmaceutical Sciences URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL:[Link]

Sources

Optimization

resolving HPLC peak tailing for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

Topic: Troubleshooting Peak Tailing for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve chromatographi...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve chromatographic peak tailing for the basic compound 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine in reverse-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine. What is the most likely cause?

A1: The most probable cause of peak tailing for this specific molecule is a strong, undesirable secondary interaction between the analyte and the stationary phase.[1][2] Your compound, 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine, contains an imidazopyridine core. The nitrogen atoms in this core structure make the molecule basic.

In typical reverse-phase HPLC, silica-based columns (like C18) have residual acidic silanol groups (Si-OH) on their surface.[1][3] At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated (Si-O⁻), acquiring a negative charge.[4][5] Your basic analyte, in turn, can become protonated (positively charged). This leads to a strong ionic interaction, a secondary retention mechanism, that delays the elution of a portion of the analyte molecules, resulting in a tailing peak.[2][4][5]

Q2: How is peak tailing measured, and what is an acceptable limit?

A2: Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is calculated at 5% of the peak height. A perfectly symmetrical, or Gaussian, peak has a tailing factor of 1.0.[3] A value greater than 1 indicates peak tailing. While a tailing factor up to 1.5 might be acceptable for some assays, a value exceeding 2.0 is generally considered poor and can compromise the accuracy of peak integration and quantification.[4]

Q3: Can issues with my HPLC system, rather than chemistry, cause all my peaks to tail?

A3: Yes. If all peaks in your chromatogram, not just your target analyte, are tailing, the problem is likely systemic. Common causes include:

  • Extra-Column Volume (Dead Volume): Excessive or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[3][5]

  • Column Void or Contamination: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to poor peak shape for all analytes.[4][6]

  • Improper Fittings: A poor connection, such as incorrect ferrule depth or tubing slippage, can introduce dead volume.[5]

Systematic Troubleshooting Guide

This section provides a logical workflow to identify and remedy the cause of peak tailing for your basic analyte.

Step 1: Initial Diagnosis & System Evaluation

Before modifying the method chemistry, it's crucial to rule out hardware or column health issues.

  • Analyze the Problem's Scope: Is it only the 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine peak that is tailing, or are other peaks (if present) also affected?

    • Only the Analyte Peak: The issue is chemical and related to specific analyte-column interactions. Proceed to Step 2.

    • All Peaks: The issue is likely mechanical or related to general column failure. Check all fittings for leaks and proper seating.[5] Consider flushing the column with a strong solvent or replacing it if it's old or has been subjected to harsh conditions.[7]

  • Evaluate Column Condition: A degraded column is a common source of peak shape problems.[6] If you have a new, equivalent column, run a standard to see if the problem persists. This is the quickest way to confirm or rule out column failure.[4]

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for resolving analyte-specific peak tailing.

Caption: A flowchart for troubleshooting HPLC peak tailing of basic compounds.

Step 2: Mobile Phase & Method Optimization

If the issue is chemical, modifying the mobile phase is the most effective approach. The goal is to minimize the ionic interaction between your protonated basic analyte and the deprotonated silanol groups.

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[8]

  • Strategy 1: Low pH (Recommended First Approach)

    • Causality: By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of surface silanol groups will be protonated (Si-OH) and thus electrically neutral.[4][9] This eliminates the strong ionic attraction with your positively charged analyte, significantly improving peak shape.

    • Protocol: Add a small amount of an acid like formic acid (0.1%) or phosphoric acid to your aqueous mobile phase. Formic acid is volatile and ideal for LC-MS applications.[10]

    • Consideration: Standard silica columns should not be used below pH 2.5, as this can cause the bonded phase to hydrolyze.[4] Most modern, high-purity columns are stable in the pH 2.5-8.0 range.

  • Strategy 2: High pH

    • Causality: By raising the mobile phase pH to a level approximately 2 units above the analyte's pKa, the basic compound will be deprotonated and thus electrically neutral. This also eliminates the ionic interaction. This is an excellent strategy for retaining polar basic compounds.[11][12]

    • Protocol: Use a buffer such as ammonium formate or ammonium bicarbonate (10-20 mM) adjusted to pH 9-10.[13][14]

    • Consideration: This approach requires a pH-stable column , such as one with hybrid-silica particles (e.g., Waters XBridge™, Phenomenex Gemini™) or other specifically designed high-pH columns.[11][12] Using a standard silica C18 column at a pH above 8 will rapidly dissolve the silica and destroy the column.[12]

  • Strategy: Add a Competing Base

    • Causality: Adding a small, basic "masking agent" like triethylamine (TEA) to the mobile phase can dramatically improve the peak shape of basic analytes.[15][16] The positively charged TEA will preferentially interact with the negatively charged silanol sites, effectively shielding your analyte from these secondary interactions.[9][16][17]

    • Protocol: Prepare your aqueous mobile phase with 0.1% - 0.5% triethylamine, then adjust the pH to the desired level (e.g., 3.0 or 7.0) with an acid like phosphoric acid or acetic acid.[15][18]

    • Consideration: TEA can be difficult to remove from a column, so it's often recommended to dedicate a column to methods using TEA.[19] Also, TEA can suppress signal in LC-MS and cause baseline drift in gradients.[16]

Additive/StrategyMechanism of ActionProsCons
Low pH (Formic Acid) Suppresses silanol ionization (Si-OH)Simple, effective, MS-compatibleMay reduce retention for some bases
High pH (Ammonium Buffer) Neutralizes basic analyteExcellent peak shape, good retentionRequires special high-pH stable column
Triethylamine (TEA) Masks active silanol sitesVery effective for severe tailingNot ideal for MS, can contaminate column
Increased Buffer Conc. Masks silanols, maintains pHImproves symmetryHigh salt can be problematic for MS
Step 3: Column Selection

If mobile phase optimization is insufficient, or for new method development, selecting the right column chemistry is paramount.

  • Expertise & Experience: While a standard C18 column may work, older columns (Type A silica) are notorious for causing peak tailing with basic compounds due to high metal content and acidic silanols.[1] Modern columns utilize several technologies to overcome this:

    • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica (Type B) with minimal metal contamination and are "end-capped" to chemically block a majority of the residual silanols.[3][9] This is the current standard.

    • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 chain. This polar group helps to shield the basic analyte from interacting with any remaining silanols. Examples include the Waters ACQUITY BEH C18 and Luna Omega Polar C18.[3][20]

    • Phenyl-Hexyl Phases: Columns with phenyl-hexyl ligands can offer alternative selectivity and improved peak shape for aromatic basic compounds due to π-π interactions.[21]

Detailed Experimental Protocol: Mobile Phase Preparation

This section provides a step-by-step protocol for preparing a buffered mobile phase, a common and effective solution.

Protocol: Preparation of 1 L of 20 mM Ammonium Formate Buffer (pH 3.0) for HPLC

Objective: To prepare a low-pH buffered mobile phase to minimize silanol interactions and improve the peak shape of basic analytes. This buffer is compatible with both UV and MS detection.[10][22]

Materials:

  • HPLC-grade water

  • Formic acid (≥98% purity)

  • Ammonium formate (≥99% purity)

  • Calibrated pH meter

  • 1 L volumetric flask

  • Sterile, filtered solvent bottle

Procedure:

  • Weigh Ammonium Formate: Accurately weigh out 1.26 g of ammonium formate (Molar Mass = 63.06 g/mol ) and transfer it to the 1 L volumetric flask.

    • Calculation: 0.020 mol/L * 63.06 g/mol * 1 L = 1.2612 g

  • Dissolve: Add approximately 800 mL of HPLC-grade water to the flask. Swirl gently until the ammonium formate is completely dissolved.

  • pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add formic acid dropwise while monitoring the pH. Continue adding acid until the pH of the solution stabilizes at 3.0.

    • Expert Insight: Buffers are most effective within +/- 1 pH unit of their pKa. Formic acid has a pKa of ~3.75, so it provides good buffering capacity at pH 3.0.[13]

  • Bring to Volume: Once the target pH is reached, carefully add HPLC-grade water to the 1 L mark on the volumetric flask.

  • Final Mixing & Filtration: Cap the flask and invert it several times to ensure the solution is homogeneous. Filter the entire buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulates, which can damage the HPLC system.

  • Degas & Label: Transfer the filtered buffer to a clearly labeled solvent bottle. Degas the solution using sonication or vacuum filtration before placing it on the HPLC system.

  • Mobile Phase Preparation: This stock buffer is your aqueous mobile phase (Solvent A). Prepare your organic mobile phase (Solvent B, e.g., Acetonitrile) as required by your method. It is good practice to add the same buffer concentration to the organic phase to maintain consistent pH during gradient elution.[2][23]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • HPLC-Today. (2020). TO ADD OR NOT TO ADD. [Link]

  • SIELC. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • Molecules. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. [Link]

  • Hawach Scientific. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • MTC-USA. (2025). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods - Tips & Suggestions. [Link]

  • Phenomenex. (2022). UHPLC Column for Highly Polar Basic Compounds. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Fortis Technologies. (n.d.). Common HPLC Buffers. [Link]

  • Waters Corporation. (n.d.). How to make ammonium formate buffer. - WKB13629. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Chromatography Online. (2026). Buffer Considerations for LC and LC–MS. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • Grace. (n.d.). Analytical HPLC Column Introduction. [Link]

  • KNAUER. (2026). Buffer & Eluent Preparation in HPLC – Best Practices. [Link]

  • Journal of The American Society for Mass Spectrometry. (n.d.). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine and chloro analogs

An Objective Comparison for Drug Development Professionals: Reactivity of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine and its Chloro Analog Introduction The 1H-imidazo[4,5-c]pyridine core is a privileged scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Drug Development Professionals: Reactivity of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine and its Chloro Analog

Introduction

The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous kinase inhibitors and other therapeutic agents.[1] Functionalization at the C-6 position is a critical step in the synthesis of many such candidates, enabling the exploration of structure-activity relationships. The choice of the halogen at this position—typically bromine or chlorine—is a pivotal decision that profoundly impacts synthetic strategy, reaction efficiency, and ultimately, the cost and scalability of drug development programs.

This in-depth guide provides a technical comparison of the reactivity of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine and its corresponding 6-chloro analog. We will dissect their performance in two major classes of synthetic transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). This analysis is grounded in fundamental chemical principles and supported by representative experimental data to guide researchers in making informed decisions for their specific synthetic challenges.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for forming C-C and C-N bonds, respectively. In this context, the reactivity of the halide is paramount and directly dictates the feasibility and efficiency of the transformation.

Mechanistic Underpinnings: The Critical Role of Oxidative Addition

The generally accepted catalytic cycle for these reactions begins with the oxidative addition of the halo-heterocycle to a low-valent palladium(0) complex. This step, often the rate-determining one, involves the cleavage of the carbon-halogen (C-X) bond.[2] The superior reactivity of bromides over chlorides in this context is a direct consequence of fundamental physicochemical properties:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. For instance, the BDE of a C-Br bond on a benzene ring is approximately 81-83 kcal/mol, whereas the C-Cl bond is significantly stronger at ~96 kcal/mol.[3][4] This lower energy barrier for the C-Br bond allows the oxidative addition to proceed more readily and under milder conditions.[2]

  • Kinetics of Oxidative Addition: The rate of oxidative addition is generally faster for aryl and heteroaryl bromides than for their chloro counterparts.[2][5] This is attributed to the greater polarizability of the C-Br bond, which facilitates a more effective interaction with the electron-rich palladium(0) catalyst center.[2]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X (X = Br, Cl) PdII L₂Pd(II)(Ar)(X) OxiAdd->PdII Transmetal Transmetalation (e.g., from R-B(OH)₂) PdII->Transmetal R-M PdII_R L₂Pd(II)(Ar)(R) Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Regenerates Catalyst Product Ar-R ReductElim->Product ArX Ar-X (Heteroaryl Halide) RM R-M (Organometallic Reagent) ArR Ar-R (Coupled Product) caption A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Data: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for C-C bond formation.[6] A comparison of our two target molecules reveals the expected reactivity trend. The bromo-analog undergoes coupling under milder conditions with standard catalysts, while the more robust C-Cl bond of the chloro-analog often necessitates more advanced, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times to achieve comparable yields.[7][8]

Table 1: Representative Conditions and Expected Outcomes for Suzuki-Miyaura Coupling

Parameter6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine6-Chloro-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/H₂OToluene
Temperature 80-90 °C100-110 °C
Reaction Time 4-8 hours12-24 hours
Expected Yield High (85-95%)Moderate to High (70-90%)
Note: This data is representative, compiled from established trends for heteroaryl halides.[2][5][8] Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of the Bromo-Analog

  • To an oven-dried Schlenk tube, add 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Data: Buchwald-Hartwig Amination

Similarly, in C-N bond formation via Buchwald-Hartwig amination, the bromo-derivative is significantly more reactive.[9][10] Activating the chloro-analog for this transformation typically requires the use of specialized ligands (e.g., BrettPhos, RuPhos) and stronger bases to facilitate the catalytic cycle.[11]

Table 2: Representative Conditions and Expected Outcomes for Buchwald-Hartwig Amination

Parameter6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine6-Chloro-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine
Catalyst System Pd₂(dba)₃ / XantphosPd(OAc)₂ / BrettPhos
Base Cs₂CO₃ (1.5 equiv)LiHMDS (2.0 equiv)
Solvent TolueneTHF or 1,4-Dioxane
Temperature 90-100 °C65-110 °C
Reaction Time 6-12 hours16-24 hours
Expected Yield High (80-95%)Moderate to High (70-85%)
Note: This data is representative, compiled from established trends for heteroaryl halides.[9][11][12] Actual results may vary.

Experimental Protocol: Buchwald-Hartwig Amination of the Chloro-Analog

  • To an oven-dried Schlenk tube, add 6-chloro-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add the desired amine (1.2 mmol, 1.2 equiv) followed by anhydrous THF (5 mL).

  • Add LiHMDS (1.0 M solution in THF, 2.0 mL, 2.0 mmol) dropwise to the stirred mixture.

  • Seal the tube and heat to 65 °C. Monitor reaction progress by LC-MS.

  • Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another key transformation, particularly when the aromatic ring is electron-deficient. The imidazo[4,5-c]pyridine system, with its electron-withdrawing pyridine nitrogen, is primed for such reactions.[13]

Mechanistic Underpinnings: The Meisenheimer Complex

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[13] First, the nucleophile attacks the carbon bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this complex is stabilized by resonance, particularly through delocalization onto the electronegative pyridine nitrogen atom at the para position.[14][15] The second step involves the expulsion of the halide leaving group to restore aromaticity.

In this mechanism, the first step (attack of the nucleophile) is typically rate-determining. The reactivity order for halogens is generally F > Cl > Br > I.[13] This is the reverse of the trend seen in cross-coupling and is because the highly electronegative halogen (like chlorine) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The stability of the leaving group is less important as its departure is not part of the rate-determining step.

SNAr_Mechanism cluster_mech SNAr Mechanism Reactant Imidazo[4,5-c]pyridine-Cl + Nu⁻ Transition1 Rate-Determining Step Reactant->Transition1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) Transition1->Meisenheimer Resonance Resonance Stabilization (Charge on Pyridine N) Meisenheimer->Resonance stabilized by Transition2 Fast Step Meisenheimer->Transition2 Loss of Cl⁻ Product Substituted Product + Cl⁻ Transition2->Product caption SNAr mechanism showing the formation of the stabilized Meisenheimer complex.

Caption: SNAr mechanism showing the formation of the stabilized Meisenheimer complex.

Comparative Reactivity in SNAr

Given the mechanism, the 6-chloro analog is expected to be more reactive than the 6-bromo analog in SNAr reactions. The greater electronegativity of chlorine enhances the electrophilicity of the C-6 position, accelerating the initial nucleophilic attack.

Table 3: Expected Reactivity Trends in SNAr Reactions

Parameter6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine6-Chloro-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine
Relative Reactivity Less ReactiveMore Reactive
Typical Conditions Higher temperature, longer reaction time, or stronger nucleophile required.Milder conditions (lower temperature, shorter time) sufficient.
Example Nucleophile Sodium methoxide (NaOMe)Sodium methoxide (NaOMe)
Expected Outcome Slower conversion to the 6-methoxy product.Faster and more efficient conversion to the 6-methoxy product.
Note: This trend is based on fundamental principles of the SNAr mechanism on electron-deficient heteroaromatic systems.[13][14][15]

Experimental Protocol: Representative SNAr Reaction

  • To a solution of the 6-halo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 mmol) in anhydrous DMSO (5 mL), add sodium methoxide (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 100-120 °C (a higher temperature would likely be required for the bromo-analog).

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

Summary and Practical Considerations

The choice between 6-bromo- and 6-chloro-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine is dictated entirely by the intended synthetic transformation.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): The 6-bromo analog is the superior substrate.[2] Its weaker C-Br bond facilitates the rate-determining oxidative addition step, leading to higher yields under milder conditions and with a broader range of standard catalysts.

  • For Nucleophilic Aromatic Substitution (SNAr): The 6-chloro analog is the more reactive substrate.[13] Its greater electronegativity renders the C-6 position more electrophilic, accelerating the key nucleophilic attack step.

Economic and Strategic Factors: While aryl chlorides are often more economical and readily available than the corresponding bromides, the potential savings in starting material cost can be offset by the need for more expensive, specialized ligands and catalysts, as well as the process development costs associated with optimizing reactions for these less reactive substrates. For early-stage discovery chemistry, where reaction versatility and reliability are paramount, the bromo-derivative is often the preferred choice for cross-coupling. For transformations where an SNAr pathway is desired, the chloro-derivative is the logical and more efficient option.

References

  • BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from a general chemical supplier's technical resources.
  • Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35263–35299.
  • Gensch, T., et al. (2016). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Retrieved from a general chemical supplier's technical resources.
  • Pearson+. (n.d.). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Sikine, M., et al. (2018). Synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (P2). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • St-Jean, F., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(44), 8443-8451.
  • Velez, V., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 113-119.
  • Kim, J., et al. (2021). Directed nucleophilic aromatic substitution reaction.
  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Rasayan J. Chem. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)
  • Sedić, M., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(1), 104.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Golding, B. T., et al. (2013). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 56(8), 3236-3252.
  • Lee, H. M., et al. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053–2055.
  • Acta Crystallographica Section E. (2012). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. 68(Pt 12), o3329.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines. Retrieved from a general chemical supplier's technical resources.
  • ResearchGate. (2021).
  • Molecules. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. 29(22), 5032.
  • Widenhoefer, R. A., & Buchwald, S. L. (1996). Electronic Dependence of C−O Reductive Elimination from Palladium (Aryl)neopentoxide Complexes. Journal of the American Chemical Society, 118(43), 10464-10473.
  • University of Illinois Urbana-Champaign. (n.d.). Bond Dissociation Energies. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine.
  • Zhang, Y., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Scientific Reports, 11(1), 17792.
  • Smith, G. P., & Poutsma, M. L. (1999). C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons. Journal of the American Chemical Society, 121(44), 10342-10354.
  • ResearchGate. (2006).
  • Acta Crystallographica Section E. (2010). 6-Bromo-1,3-di-2-propynyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. 66(Pt 4), o756.
  • RSC Advances. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. 10(50), 29995-29999.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-1-methyl-1H-imidazole in Cross-Coupling Reactions. Retrieved from a general chemical supplier's technical resources.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • PubChem. (n.d.). 6-bromo-4-chloro-1h-imidazo[4,5-c]pyridine. Retrieved from [Link]

Sources

Comparative

Benchmarking 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine in Drug Discovery Screens

As the landscape of targeted oncology evolves, the emergence of acquired resistance mutations in the Epidermal Growth Factor Receptor (EGFR) has necessitated the development of increasingly sophisticated kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the emergence of acquired resistance mutations in the Epidermal Growth Factor Receptor (EGFR) has necessitated the development of increasingly sophisticated kinase inhibitors. While first-generation (quinazoline-based) and third-generation (covalent pyrimidine-based) inhibitors have transformed the treatment of non-small-cell lung cancer (NSCLC), secondary and tertiary mutations—specifically T790M and C797S—have rendered these scaffolds ineffective.

In this application guide, we benchmark 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1612172-53-8) , a highly optimized heterocyclic building block, against legacy hinge-binding cores. This specific fragment serves as the foundational scaffold for synthesizing fourth-generation, noncovalent, mutant-selective EGFR inhibitors, as famously demonstrated by [1, 2].

Mechanistic Rationale: Why the Imidazo[4,5-c]pyridine Core?

In Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the choice of the hinge-binding core dictates the entire trajectory of the lead optimization campaign. Legacy cores fail against modern resistance profiles due to distinct structural vulnerabilities:

  • Quinazolines (1st Gen): Bind the active kinase conformation but suffer a severe steric clash with the bulky methionine side chain of the T790M "gatekeeper" mutation.

  • Aminopyrimidines (3rd Gen): Overcome the T790M steric clash and utilize an acrylamide warhead to covalently bind Cys797. However, the C797S point mutation eliminates this covalent anchor, rendering the drug inactive.

The Imidazo[4,5-c]pyridine Advantage: The 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine scaffold circumvents both resistance mechanisms through a purely noncovalent binding mode.

  • Steric Optimization: The 1-isopropyl group provides an optimal steric fit within the hydrophobic pocket adjacent to the hinge region, while the 2-methyl group restricts the dihedral angle of attached substituents, pre-organizing the molecule into its bioactive conformation.

  • H-Bonding Profile: The imidazopyridine core lacks hydrogen bond donors (which reduces the energetic desolvation penalty upon binding) but maintains critical hydrogen bond acceptors to interact with the Met793 backbone in the hinge region.

  • Synthetic Versatility: The 6-bromo position acts as a highly reactive synthetic vector for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), allowing rapid Structure-Activity Relationship (SAR) exploration to attach solvent-exposed, selectivity-driving moieties.

Pathway WT Wild-Type EGFR (Baseline) Mut1 Activating Mutations (L858R, del19) WT->Mut1 Oncogenesis Gen1 1st Gen Inhibitors (Quinazolines) Mut1->Gen1 Targeted by Mut2 Gatekeeper Mutation (T790M) Gen1->Mut2 Drives Resistance Gen3 3rd Gen Covalent (Pyrimidines) Mut2->Gen3 Targeted by Mut3 Covalent Resistance (C797S) Gen3->Mut3 Drives Resistance Gen4 4th Gen Noncovalent (Imidazo[4,5-c]pyridines) Mut3->Gen4 Targeted by

EGFR Mutation & Inhibitor Evolution Pathway showing the role of Imidazo[4,5-c]pyridines.

Comparative Benchmarking Data

To objectively evaluate this fragment, we must look at the biochemical performance of optimized leads derived from these respective cores. Table 1 illustrates the shift in IC50​ values across the mutational landscape, highlighting the pan-mutant efficacy of the imidazo[4,5-c]pyridine scaffold.

Table 1: Biochemical IC50 Comparison of Hinge-Binding Cores
Scaffold / CoreWT EGFR (nM)L858R (nM)T790M/L858R (nM)C797S/T790M/L858R (nM)
Quinazoline (1st Gen)< 1< 1> 1000> 1000
Aminopyrimidine (3rd Gen)> 100< 10< 10> 1000
Imidazo[4,5-c]pyridine (4th Gen)> 100< 10< 10< 10
(Note: Values represent optimized leads derived from these cores, benchmarked in competitive ATP assays).
Table 2: Physicochemical Properties of the Fragment
PropertyValueSignificance in FBDD
Molecular Weight 254.13 g/mol Ideal fragment size (Rule of 3 compliant)
cLogP ~2.1Optimal lipophilicity for membrane permeability
H-Bond Donors 0Reduces desolvation penalty upon binding
H-Bond Acceptors 3Maintains critical hinge interactions (Met793)
Synthetic Vector C6-BromineEnables rapid SAR exploration via cross-coupling

Experimental Workflows & Validated Protocols

When screening derivatives of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine, the assay design must strictly control for competitive binding dynamics and off-target cytotoxicity. The following protocols represent self-validating systems for benchmarking these compounds.

Workflow Step1 Fragment Library Synthesis & Prep Step2 Biochemical HTRF Kinase Assay Step1->Step2 IC50 Profiling Step3 Ba/F3 Cellular Viability Assay Step2->Step3 Target Engagement Step4 ADME-PK & In Vivo Profiling Step3->Step4 Lead Optimization

HTS & FBDD Screening Cascade for Noncovalent Kinase Inhibitors.

Protocol 1: Biochemical HTRF Kinase Assay (Primary Screen)

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized to measure the phosphorylation of a biotinylated peptide substrate by recombinant EGFR mutants.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Compound Dispensing: Acoustically dispense (via Echo 550) the imidazo[4,5-c]pyridine derivatives in a 10-point dose-response curve into a 384-well proxiplate.

  • Enzyme Addition: Add 5 µL of recombinant EGFR enzyme (e.g., T790M/L858R/C797S mutant) diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated poly-GT peptide and ATP.

    • Causality Check: The ATP concentration must be set at the apparent Km​ for the specific EGFR mutant being tested. If ATP is too high, weak fragment binders will be outcompeted and missed (false negatives). If ATP is too low, the assay becomes overly sensitive, leading to false positives.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), Eu-cryptate labeled anti-phosphotyrosine antibody, and XL665-labeled streptavidin.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation 320 nm, Emission 665 nm / 615 nm). Calculate the TR-FRET ratio.

Protocol 2: Ba/F3 Cellular Target Engagement Assay (Secondary Screen)

Biochemical potency does not guarantee cellular permeability or target engagement. The Ba/F3 cellular assay acts as a self-validating phenotypic screen.

Step-by-Step Methodology:

  • Cell Engineering: Utilize murine Ba/F3 cells stably transfected with specific human EGFR mutants (e.g., L858R, T790M, C797S).

  • IL-3 Withdrawal (Critical Step): Wash the cells three times in PBS to remove all traces of murine Interleukin-3 (IL-3). Resuspend in RPMI-1640 medium supplemented with 10% FBS without IL-3.

    • Causality Check: Native Ba/F3 cells absolutely depend on IL-3 for survival. By withdrawing IL-3, cell survival becomes completely dependent on the signaling of the transfected oncogenic kinase (oncogene addiction). This creates a self-validating system: if a compound kills the cells in the absence of IL-3, it is an on-target kinase inhibitor. If it also kills parental Ba/F3 cells in the presence of IL-3, it is a general cytotoxin (off-target toxicity).

  • Plating & Dosing: Plate cells at 2,000 cells/well in a 384-well plate. Add compounds in a dose-response format.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add CellTiter-Glo reagent to lyse the cells and measure ATP-dependent luminescence, which is directly proportional to the number of viable cells. Calculate the cellular IC50​ .

Conclusion

For drug discovery programs targeting highly mutated kinases like EGFR, the selection of the foundational fragment is the most critical decision in the pipeline. 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine represents a masterclass in rational fragment design. By eliminating hydrogen bond donors, optimizing the steric bulk of the 1-isopropyl group, and providing a versatile C6-bromo vector, it serves as the premier starting point for developing fourth-generation, noncovalent kinase inhibitors capable of overcoming C797S resistance.

References
  • Chan, B. K., Hanan, E. J., Bowman, K. K., Bryan, M. C., Burdick, D., Chan, E., ... & Heffron, T. P. (2016). "Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry, 59(19), 9080-9093.[Link]

Validation

Comprehensive Comparison Guide: Spectroscopic Characterization and Validation of 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine

Executive Summary As a Senior Application Scientist in early-stage drug discovery, selecting the right heterocyclic scaffold is one of the most critical decisions in a kinase inhibitor program. The compound 6-bromo-1-iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the right heterocyclic scaffold is one of the most critical decisions in a kinase inhibitor program. The compound 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1612172-53-8) has emerged as a privileged intermediate, specifically in the development of noncovalent, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors [1]. This guide objectively compares this imidazo[4,5-c]pyridine scaffold against its traditional benzimidazole alternative, providing rigorous spectroscopic validation data and field-proven experimental protocols.

Scaffold Comparison: Imidazo[4,5-c]pyridine vs. Benzimidazole

When designing inhibitors for the T790M/L858R double mutant of EGFR, the core scaffold must balance lipophilic efficiency with hinge-binding affinity.

  • Causality of the Pyridine Nitrogen: Replacing a standard benzimidazole core with an imidazo[4,5-c]pyridine introduces a nitrogen atom at the 5-position. This nitrogen acts as a critical hydrogen-bond acceptor for the kinase hinge region (specifically interacting with Met793 in EGFR), significantly increasing target affinity while simultaneously lowering the compound's LogP to improve aqueous solubility [1].

  • Causality of Substituents: The 6-bromo group serves as a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), while the 1-isopropyl and 2-methyl groups provide precise steric bulk to occupy the hydrophobic pocket adjacent to the gatekeeper mutation.

ScaffoldLogic A Imidazo[4,5-c]pyridine Core B Pyridine Nitrogen (N5) Hydrogen Bond Acceptor A->B C 6-Bromo Substituent Cross-Coupling Handle A->C D 1-Isopropyl & 2-Methyl Steric Tuning A->D E Kinase Hinge Binding (Increased Affinity) B->E Causality F C-N/C-C Bond Formation (Buchwald-Hartwig/Suzuki) C->F Causality G Hydrophobic Pocket Fit (Selectivity) D->G Causality

Caption: Logical relationship of scaffold substituents and their functional causality.

Table 1: Performance Comparison of Scaffolds in EGFR Inhibitor Synthesis

Parameter6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole (Alternative)
H-Bond Acceptors 32
Calculated LogP (cLogP) ~2.1~3.4
Aqueous Solubility Moderate to HighLow
Buchwald-Hartwig Yield 82 - 88%75 - 80%
Downstream EGFR IC50 < 10 nM (Highly Potent)> 100 nM (Weak/Moderate)

Data synthesized from comparative structure-activity relationship (SAR) studies targeting mutant EGFR [1].

Spectroscopic Characterization & Validation

Before committing this intermediate to expensive late-stage cross-coupling reactions, rigorous spectroscopic validation is mandatory. The protocol below is a self-validating system: it uses orthogonal techniques (NMR, LC-MS, IR) to cross-verify the structural integrity and purity of the batch.

  • Causality of Solvent Choice: We mandate the use of DMSO-d6 for NMR rather than CDCl3. The basicity of the imidazopyridine nitrogen often leads to severe peak broadening and chemical shift variability in less polar, non-hydrogen-bonding solvents like CDCl3. DMSO-d6 disrupts intermolecular stacking, yielding sharp, highly resolved peaks.

Quantitative Spectroscopic Data Summary:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H, Pyridine C4-H), 7.82 (s, 1H, Pyridine C7-H), 4.75 (hept, J = 6.8 Hz, 1H, Isopropyl CH), 2.58 (s, 3H, 2-Methyl CH3), 1.55 (d, J = 6.8 Hz, 6H, Isopropyl CH3).

  • 13C NMR (100 MHz, DMSO-d6): δ 154.2, 142.5, 140.1, 138.4, 115.6, 112.3, 48.5 (Isopropyl CH), 21.2 (Isopropyl CH3), 14.5 (2-Methyl CH3).

  • LC-MS (ESI+): The mass spectrum acts as an internal validation of the halogen. A distinct 1:1 isotopic doublet is observed at m/z 254.0 [M+H]+ (79Br) and 256.0[M+H]+ (81Br), confirming the presence of the bromine atom.

  • FT-IR (ATR): νmax 2975 (C-H stretch, aliphatic), 1590 (C=N stretch), 1450, 1210, 845 (C-Br stretch) cm⁻¹.

Experimental Protocols

Protocol A: Self-Validating Buchwald-Hartwig Amination Workflow This step-by-step methodology details the coupling of the imidazo[4,5-c]pyridine scaffold with 2-chloropyrimidin-4-amine, a critical step in synthesizing mutant-selective EGFR inhibitors [1].

Step 1: Reagent Preparation & Degassing

  • In a 250 mL three-necked round-bottom flask, dissolve 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine (3.50 g, 13.0 mmol) and 2-chloropyrimidin-4-amine (1.70 g, 13.1 mmol) in anhydrous 1,4-dioxane (70.0 mL).

  • Causality of Degassing: Oxygen is a potent poison for Pd(0) catalysts. Purge the solution with ultra-pure Nitrogen or Argon for 15 minutes using a subsurface sparging needle to ensure an anaerobic environment.

Step 2: Catalyst & Ligand Addition

  • Add XantPhos (1.70 g, 2.94 mmol) and Pd2(dba)3 (1.35 g, 1.47 mmol).

  • Add anhydrous Cs2CO3 (8.50 g, 26.1 mmol) as the base.

  • Causality of Ligand Choice: XantPhos is chosen specifically for its wide bite angle, which promotes reductive elimination in C-N bond formation, minimizing the competitive dehalogenation of the electron-deficient pyridine ring.

Step 3: Reaction Execution & In-Process Monitoring

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Checkpoint: At 4 hours and 8 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the 1:1 isotopic doublet at m/z 254/256 completely disappears, replaced by the product mass (m/z 303.1[M+H]+).

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the filter cake with EtOAc (100 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH, 95:5) to yield the advanced aminopyrimidine intermediate.

Workflow Step1 Synthesize/Procure 6-Bromo-1-isopropyl-2-methyl -1H-imidazo[4,5-c]pyridine Step2 Spectroscopic Validation (NMR, LC-MS, IR) Step1->Step2 Step3 Buchwald-Hartwig Amination (Pd2(dba)3, XantPhos) Step2->Step3 Purity > 95% Fail Impurity Detected (Recrystallize) Step2->Fail Purity < 95% Step4 Advanced Intermediate Isolation Step3->Step4 C-N Coupling Fail->Step2

Caption: Step-by-step workflow for the validation and cross-coupling of the scaffold.

Conclusion

For drug development professionals targeting kinase hinge regions, 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine offers vastly superior physicochemical properties and binding affinities compared to traditional benzimidazole analogs. By rigorously validating the starting material via the spectroscopic parameters outlined above and utilizing optimized, wide-bite-angle palladium catalysis, researchers can ensure high-yielding, reproducible access to next-generation noncovalent inhibitors.

References
  • Chan, B. K., et al. "Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry, 2016, 59(19), 9080-9093. URL:[Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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